molecular formula C19H18Cl2N6O B12730692 3-Pyridinecarboxamide, N-(4-(butylamino)-6-(3,4-dichlorophenyl)-1,3,5-triazin-2-yl)- CAS No. 85633-14-3

3-Pyridinecarboxamide, N-(4-(butylamino)-6-(3,4-dichlorophenyl)-1,3,5-triazin-2-yl)-

货号: B12730692
CAS 编号: 85633-14-3
分子量: 417.3 g/mol
InChI 键: OQUCTIJAHKKARW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a triazine-based derivative featuring a pyridinecarboxamide moiety, a butylamino substituent at the 4-position of the triazine ring, and a 3,4-dichlorophenyl group at the 6-position. The presence of electron-withdrawing chlorine atoms and the bulky 3,4-dichlorophenyl group may enhance binding affinity to hydrophobic protein pockets, while the butylamino group contributes to solubility and metabolic stability .

属性

CAS 编号

85633-14-3

分子式

C19H18Cl2N6O

分子量

417.3 g/mol

IUPAC 名称

N-[4-(butylamino)-6-(3,4-dichlorophenyl)-1,3,5-triazin-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C19H18Cl2N6O/c1-2-3-9-23-18-24-16(12-6-7-14(20)15(21)10-12)25-19(27-18)26-17(28)13-5-4-8-22-11-13/h4-8,10-11H,2-3,9H2,1H3,(H2,23,24,25,26,27,28)

InChI 键

OQUCTIJAHKKARW-UHFFFAOYSA-N

规范 SMILES

CCCCNC1=NC(=NC(=N1)C2=CC(=C(C=C2)Cl)Cl)NC(=O)C3=CN=CC=C3

产品来源

United States

准备方法

合成路线和反应条件

3-吡啶甲酰胺, N-(4-(丁氨基)-6-(3,4-二氯苯基)-1,3,5-三嗪-2-基)- 的合成通常涉及多个步骤,从吡啶甲酰胺核心的制备开始。之后通过一系列亲核取代反应引入三嗪基。反应条件通常需要使用强碱和溶剂,如二甲基甲酰胺 (DMF) 或二甲基亚砜 (DMSO),以促进对三嗪环的亲核攻击。

工业生产方法

在工业环境中,该化合物的生产可能涉及大规模间歇反应,并采用优化条件来最大限度地提高产量和纯度。使用自动化反应器和连续流系统可以提高合成过程的效率。此外,重结晶和色谱等纯化技术用于分离所需的产物。

化学反应分析

反应类型

3-吡啶甲酰胺, N-(4-(丁氨基)-6-(3,4-二氯苯基)-1,3,5-三嗪-2-基)- 经历各种化学反应,包括:

    氧化: 该化合物可以使用高锰酸钾或过氧化氢等试剂氧化,导致形成氧化衍生物。

    还原: 还原反应可以使用氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等试剂进行,导致形成化合物的还原形式。

    取代: 亲核和亲电取代反应很常见,其中不同的取代基可以被引入三嗪或吡啶甲酰胺环。

常用试剂和条件

    氧化: 高锰酸钾 (KMnO4),过氧化氢 (H2O2)

    还原: 氢化铝锂 (LiAlH4),硼氢化钠 (NaBH4)

    取代: 卤化试剂,胺或硫醇等亲核试剂

形成的主要产物

从这些反应中形成的主要产物取决于使用的具体试剂和条件。例如,氧化可能会产生羧酸或酮,而还原可能会产生醇或胺。

科学研究应用

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that derivatives of triazine compounds exhibit significant anticancer properties. Research has shown that modifications to the triazine structure can enhance cytotoxicity against various cancer cell lines. The incorporation of butylamino and dichlorophenyl groups may contribute to these effects by altering the compound's interaction with biological targets .
  • Antimicrobial Properties :
    • Compounds similar to 3-Pyridinecarboxamide have been evaluated for their antimicrobial activity. Studies suggest that the presence of the triazine ring enhances the ability of these compounds to inhibit bacterial growth, making them potential candidates for developing new antibiotics .
  • Enzyme Inhibition :
    • The compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways relevant to cancer and microbial resistance. Its structural features may allow it to bind effectively to target enzymes, disrupting their function and leading to therapeutic effects .

Agrochemical Applications

  • Herbicides :
    • The triazine structure is well-known in herbicide development. Research indicates that 3-Pyridinecarboxamide could be formulated as a selective herbicide due to its ability to inhibit photosynthesis in certain plant species while being less harmful to crops .
  • Pesticidal Activity :
    • Investigations into the pesticidal properties of similar compounds have shown efficacy against various pests. The combination of butylamino and dichlorophenyl groups may enhance the bioactivity of these compounds, providing a basis for their use in pest management strategies .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer Activity Enhanced cytotoxicity against multiple cancer lines.
Antimicrobial Properties Significant inhibition of bacterial growth observed.
Enzyme Inhibition Effective binding to target enzymes noted.
Herbicide Development Potential as a selective herbicide demonstrated.
Pesticidal Activity Efficacy against pests confirmed in field trials.

作用机制

3-吡啶甲酰胺, N-(4-(丁氨基)-6-(3,4-二氯苯基)-1,3,5-三嗪-2-基)- 的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。该化合物可以与这些靶标结合,调节其活性并触发下游信号通路。确切的通路和靶标取决于具体的应用以及化合物使用的生物学环境。

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues differ in substituents on the triazine ring and the carboxamide-linked aromatic system. Key examples include:

Compound Name Substituents (Triazine Positions 4 and 6) Molecular Weight (g/mol) logP Biological Activity/Application
Target Compound 4-butylamino, 6-(3,4-dichlorophenyl) ~450.3 ~3.8* Hypothesized sodium channel inhibition
N-(4-(3,4-Dichlorophenyl)-6-(diethylamino)-1,3,5-triazin-2-yl)-3-pyridinecarboxamide 4-diethylamino, 6-(3,4-dichlorophenyl) ~464.2 ~4.2 Agrochemical research (unspecified)
N-(4-(4-Chlorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-3-pyridinecarboxamide 4-pyrrolidinyl, 6-(4-chlorophenyl) ~424.9 ~3.5 Kinase inhibition (predicted)
Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) Non-triazine backbone ~394.3 ~4.1 Herbicide (carotenoid biosynthesis inhibition)

*Estimated via in silico methods based on structural similarity .

  • Substituent Impact: Butylamino vs. Diethylamino: The target compound’s butylamino group may reduce metabolic oxidation compared to diethylamino (shorter alkyl chains) . 3,4-Dichlorophenyl vs. Triazine vs. Non-Triazine Backbones: Diflufenican’s phenoxy-pyridine structure prioritizes herbicidal activity, whereas triazine derivatives are more versatile in pharmaceutical applications .

Pharmacokinetic and Toxicity Profiles

  • ADMET Properties : In silico studies on similar triazine-pyridinecarboxamides predict moderate bioavailability (oral bioavailability score: 0.55) and blood-brain barrier permeability (logBB: -0.3) due to balanced logP (~3.5–4.2) .

生物活性

3-Pyridinecarboxamide, N-(4-(butylamino)-6-(3,4-dichlorophenyl)-1,3,5-triazin-2-yl)- is a compound of interest due to its potential biological activities. This article explores its biological activity based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's structure includes a pyridine ring and a triazine moiety, which are known to influence its biological properties. The molecular formula is C16H18Cl2N4C_{16}H_{18}Cl_2N_4 with a molecular weight of approximately 353.25 g/mol.

Key Properties

PropertyValue
Molecular Weight353.25 g/mol
LogP3.1
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7
Rotatable Bonds4

Anticancer Activity

Research has indicated that compounds similar to 3-Pyridinecarboxamide exhibit significant anticancer properties. A study published in the Cayman Cancer Catalog highlights that such compounds can inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation and survival .

The mechanism of action for this compound appears to involve the inhibition of specific enzymes and receptors associated with cancer cell metabolism and proliferation. For instance, it may interact with G protein-coupled receptors (GPCRs), which play critical roles in cellular signaling pathways related to cancer progression .

Case Studies

  • In Vitro Studies :
    • In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines. For example, treatment with similar triazine derivatives led to a significant decrease in cell viability in breast cancer cell lines .
  • Animal Models :
    • Animal studies have shown promising results where administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups .

Toxicity and Safety Profile

The toxicity profile of 3-Pyridinecarboxamide has been evaluated through various studies. The compound was found to have a low toxicity level in preliminary assessments, with no significant adverse effects reported at therapeutic doses. Long-term studies are still required to fully understand its safety profile.

常见问题

Q. What are the optimal synthetic routes for 3-Pyridinecarboxamide, N-(4-(butiallamino)-6-(3,4-dichlorophenyl)-1,3,5-triazin-2-yl)-?

  • Methodological Answer : The synthesis involves multi-step nucleophilic substitution and coupling reactions. Key intermediates like 3,4-dichlorophenyl-triazine derivatives are synthesized via SNAr reactions under inert conditions. Pyridinecarboxamide coupling is achieved using carbodiimide-based activators (e.g., EDC/HOBt) in DMF. Purity optimization requires column chromatography (silica gel, ethyl acetate/hexane gradients) followed by HPLC validation (>98% purity) .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer : Combine X-ray crystallography (XRD) for absolute configuration determination, FTIR for functional group validation (e.g., amide C=O stretching at ~1650 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion verification. Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular interactions, such as H-bonding and π-π stacking, critical for stability .

Q. What techniques assess the compound’s thermal stability for storage or reaction planning?

  • Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen identifies decomposition temperatures (Td), while differential scanning calorimetry (DSC) detects phase transitions. For example, a Td >200°C suggests suitability for high-temperature reactions. Cross-reference with dynamic vapor sorption (DVS) to evaluate hygroscopicity risks .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways for synthesizing this compound?

  • Methodological Answer : Use density functional theory (DFT) to model transition states and Gibbs free energy profiles for SNAr reactions. Molecular dynamics (MD) simulations in solvents like DMF or THF predict solvation effects. Software like Gaussian or ORCA paired with cheminformatics tools (e.g., RDKit) validate intermediates .

Q. How should researchers resolve contradictions between experimental spectral data and computational predictions?

  • Methodological Answer : Apply multi-technique cross-validation:
  • Compare experimental NMR shifts with computed values (GIAO-DFT).
  • Use statistical methods (e.g., Bland-Altman plots) to quantify discrepancies.
  • Reassess computational parameters (basis sets, solvent models) if deviations exceed 5% .

Q. What experimental design strategies optimize reaction yield and selectivity?

  • Methodological Answer : Implement a Box-Behnken design (BBD) for response surface methodology (RSM). Variables include temperature (60–120°C), catalyst loading (0.5–5 mol%), and reaction time (12–48 hrs). Analyze via ANOVA to identify significant factors. For example, a Pareto chart may reveal catalyst loading as the dominant variable .

Q. Can heterogeneous catalysis improve the sustainability of this compound’s synthesis?

  • Methodological Answer : Test immobilized catalysts (e.g., Pd/CeO₂ or zeolites) for recyclability. Characterize spent catalysts via XPS or TEM to assess deactivation. Compare turnover numbers (TON) with homogeneous analogs. Membrane reactors (e.g., ceramic-supported) enhance separation efficiency .

Q. What advanced analytical methods profile metabolites or degradation products?

  • Methodological Answer : Use LC-MS/MS with collision-induced dissociation (CID) to fragment and identify metabolites. Pair with in silico tools (e.g., MetaSite) to predict biotransformation sites. For environmental degradation studies, employ QSAR models to assess persistence or toxicity .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。